REACTION_SMILES
|
[C:17]([CH3:18])(=[O:19])[N:20]1[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]1.[Cl:26][CH2:27][CH2:28][Cl:29].[Cl:30][CH2:31][Cl:32].[OH2:33].[n:1]1[cH:2][cH:3][c:4]([NH:7][C:8]([O:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)=[O:16])[cH:5][cH:6]1>>[n:1]1[cH:2][cH:3][c:4]([NH:7][C:8](=[O:16])[N:23]2[CH2:22][CH2:21][N:20]([C:17]([CH3:18])=[O:19])[CH2:25][CH2:24]2)[cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Nc1ccncc1)Oc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N1CCN(C(=O)Nc2ccncc2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |